Tert-butyl 4-(3,3-difluoropyrrolidin-1-YL)piperidine-1-carboxylate

描述

Chemical Identity and Structural Characterization

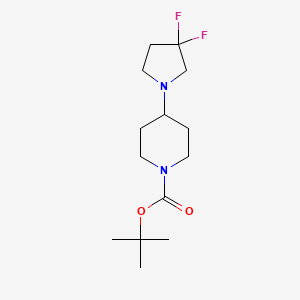

The molecular structure of tert-butyl 4-(3,3-difluoropyrrolidin-1-yl)piperidine-1-carboxylate encompasses several distinct structural elements that contribute to its unique chemical properties. The compound possesses the molecular formula C14H24F2N2O2 and exhibits a molecular weight of 290.35 grams per mole, as documented in the PubChem chemical database. The Chemical Abstracts Service registry number 877125-71-8 provides unambiguous identification of this specific molecular entity. The structural architecture features a central piperidine ring substituted at the 4-position with a 3,3-difluoropyrrolidine moiety, while the nitrogen atom of the piperidine ring bears a tert-butyl carboxylate protecting group.

The presence of two fluorine atoms at the 3-position of the pyrrolidine ring creates a geminal difluoro substitution pattern that significantly influences the electronic properties of the molecule. This difluoro motif represents a common structural feature in contemporary pharmaceutical chemistry, where the introduction of fluorine atoms serves multiple purposes including metabolic stabilization and modulation of molecular polarity. The tert-butyl carboxylate functionality serves as a protecting group that can be selectively removed under appropriate reaction conditions, making this compound a valuable synthetic intermediate in medicinal chemistry applications.

Computational analysis reveals specific three-dimensional conformational preferences that arise from the presence of the difluoro substitution pattern. The International Union of Pure and Applied Chemistry nomenclature system provides the systematic name this compound, which accurately describes the connectivity and substitution pattern within the molecule. Alternative nomenclature includes the designation as 4-(3,3-difluoro-pyrrolidin-1-yl)-piperidine-1-carboxylic acid tert-butyl ester, which emphasizes the ester functionality present in the molecular structure.

属性

IUPAC Name |

tert-butyl 4-(3,3-difluoropyrrolidin-1-yl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24F2N2O2/c1-13(2,3)20-12(19)17-7-4-11(5-8-17)18-9-6-14(15,16)10-18/h11H,4-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMIILQYXWZXEHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)N2CCC(C2)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70697481 | |

| Record name | tert-Butyl 4-(3,3-difluoropyrrolidin-1-yl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70697481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

877125-71-8 | |

| Record name | tert-Butyl 4-(3,3-difluoropyrrolidin-1-yl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70697481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(3,3-difluoropyrrolidin-1-YL)piperidine-1-carboxylate typically involves multiple steps, starting with the preparation of the difluoropyrrolidinyl moiety. This can be achieved through the reaction of appropriate precursors under controlled conditions, such as the use of strong bases or acids to facilitate the formation of the difluoropyrrolidinyl ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps, such as recrystallization or chromatography, to obtain the final product in its pure form.

化学反应分析

Types of Reactions: Tert-butyl 4-(3,3-difluoropyrrolidin-1-YL)piperidine-1-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups within the molecule and the reaction conditions employed.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkyl groups, under specific conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can be further utilized in various applications, depending on their chemical properties.

科学研究应用

Chemistry: In chemistry, tert-butyl 4-(3,3-difluoropyrrolidin-1-YL)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology: In biological research, this compound can be employed as a probe or inhibitor in studies involving biological targets. Its ability to interact with specific proteins or enzymes makes it a useful tool in understanding biological processes.

Medicine: The compound has potential applications in the pharmaceutical industry, where it can be used as a precursor for the synthesis of therapeutic agents. Its structural features may contribute to the development of new drugs with improved efficacy and safety profiles.

Industry: In industrial applications, this compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical properties make it suitable for various manufacturing processes.

作用机制

The mechanism by which tert-butyl 4-(3,3-difluoropyrrolidin-1-YL)piperidine-1-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would vary based on the context of its use.

相似化合物的比较

Structural and Functional Group Variations

The following table highlights structural distinctions between the target compound and analogous tert-butyl piperidine carboxylates:

*Calculated based on molecular formulas where explicit data are unavailable.

Key Observations :

- Fluorination Impact: The difluoropyrrolidine group in the target compound enhances electronegativity and lipophilicity compared to the mono-fluoro analog (272.36 Da). This may improve membrane permeability in drug candidates but could also alter metabolic pathways.

- Pyridine vs. Pyrrolidine : Pyridine-containing analogs (e.g., ) exhibit distinct electronic profiles due to aromatic nitrogen, influencing hydrogen bonding and target binding compared to saturated pyrrolidine rings.

- Boc Group Utility : All listed compounds retain the Boc group, which simplifies synthetic workflows by protecting amines during intermediate steps.

Physicochemical Properties

- Physical State: The target compound is hypothesized to be a solid based on analogs like tert-butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate, which is a light yellow solid.

- Solubility: Fluorinated derivatives generally display lower aqueous solubility than non-fluorinated counterparts. For instance, trifluoromethylpyridine-containing compounds (e.g., ) may exhibit even greater hydrophobicity than difluoropyrrolidine analogs.

- Stability : The Boc group is susceptible to acidic conditions, as demonstrated in the cleavage of tert-butyl 4-[2-(trifluoromethyl)phenyl]-3,6-dihydropyridine-1-carboxylate using trifluoroacetic acid.

生物活性

Tert-butyl 4-(3,3-difluoropyrrolidin-1-YL)piperidine-1-carboxylate (CAS No. 877125-71-8) is a synthetic compound belonging to the piperidine class, characterized by its unique difluoropyrrolidine moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of antiviral and neuropharmacological applications.

- Molecular Formula : C14H24F2N2O2

- Molar Mass : 290.35 g/mol

- Storage Conditions : Room temperature

- Physical State : Pale yellow solid

The biological activity of this compound has been investigated primarily concerning its interaction with viral proteins and potential effects on neurological pathways. The compound's structure suggests it may act as a modulator of specific receptors or enzymes involved in viral replication and neurological signaling.

Antiviral Activity

Recent studies have highlighted the antiviral potential of compounds within the piperidine class, particularly against coronaviruses. In a study evaluating various analogues, including those related to this compound, some exhibited micromolar activity against SARS-CoV-2 by inhibiting the main protease (Mpro) involved in viral replication processes .

Table 1: Antiviral Activity of Piperidine Derivatives

| Compound Name | Target Virus | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Compound A | SARS-CoV-2 | 5 | Inhibition of Mpro |

| Compound B | HCoV-229E | 10 | Inhibition of viral entry |

| This compound | TBD | TBD | TBD |

Neuropharmacological Potential

Beyond antiviral properties, compounds similar to this compound have been studied for their neuropharmacological effects. The piperidine scaffold is known for its ability to interact with neurotransmitter systems, potentially influencing mood and cognition.

Case Study: Neuropharmacological Effects

In a recent study focusing on piperidine derivatives, researchers found that certain modifications could enhance binding affinity to serotonin receptors. This suggests that this compound might exhibit antidepressant-like effects. Further research is warranted to explore this potential.

常见问题

Q. What are the optimal synthetic routes and reaction conditions for preparing tert-butyl 4-(3,3-difluoropyrrolidin-1-YL)piperidine-1-carboxylate?

- Methodological Answer : The synthesis typically involves multi-step protocols, starting with the functionalization of a piperidine or pyrrolidine core. Key steps include:

- Coupling Reactions : Amide bond formation between difluoropyrrolidine and the piperidine-carboxylate intermediate under anhydrous conditions.

- Protection/Deprotection : Use of tert-butyloxycarbonyl (Boc) groups to protect amine functionalities, followed by deprotection using trifluoroacetic acid (TFA) .

- Solvent Optimization : Reactions are conducted in polar aprotic solvents (e.g., dichloromethane or acetonitrile) at 25–60°C to balance reactivity and side-product formation .

Table 1 : Common Reaction Conditions and Yields

| Step | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Boc Protection | Dichloromethane | 25 | 85–90 |

| Amide Coupling | Acetonitrile | 60 | 70–75 |

| Deprotection | TFA/DCM | 25 | >95 |

Q. How can researchers characterize this compound and ensure purity for downstream applications?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR and ¹⁹F NMR are critical for confirming the presence of difluoropyrrolidine and Boc groups. Discrepancies in peak splitting (e.g., geminal fluorine coupling) must be resolved using 2D NMR techniques like COSY or HSQC .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight, with ESI+ mode preferred for Boc-protected intermediates .

- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) ensures >98% purity. Monitor for byproducts like de-Boc derivatives .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for synthesis steps involving volatile solvents (e.g., TFA) .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid inhalation of fine powders during solid-phase reactions .

- Storage : Store in sealed containers under argon at –20°C to prevent hydrolysis of the Boc group .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during the synthesis of this compound?

- Methodological Answer :

- Chiral Catalysts : Use enantioselective catalysts (e.g., Jacobsen’s thiourea catalysts) during key steps to control the configuration of the pyrrolidine ring .

- Dynamic Kinetic Resolution (DKR) : Apply DKR in amide bond formation to favor a single diastereomer. Monitor enantiomeric excess (ee) via chiral HPLC .

- Crystallography : X-ray diffraction of intermediates confirms stereochemistry and guides optimization of reaction conditions .

Q. How should researchers address contradictions in spectroscopic data during structural elucidation?

- Methodological Answer :

- Cross-Validation : Compare NMR data with computational predictions (DFT calculations for ¹⁹F chemical shifts) to resolve ambiguities in geminal vs. vicinal fluorine coupling .

- Isotopic Labeling : Introduce ¹³C labels at key positions (e.g., carbonyl carbons) to simplify NMR assignments and confirm regiochemistry .

- Alternative Techniques : Use IR spectroscopy to distinguish Boc carbonyl (≈1680 cm⁻¹) from amide carbonyl (≈1640 cm⁻¹) stretches .

Q. What experimental strategies are effective for studying the compound’s interactions with biological targets (e.g., enzymes, receptors)?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., GPCRs) on sensor chips to measure binding kinetics (ka/kd) in real time .

- Crystallography : Co-crystallize the compound with its target to resolve binding modes. Soak crystals in solutions containing 5–10 mM compound for 24–48 hours .

- Mutagenesis : Perform alanine scanning on residues near the binding pocket to identify critical interactions. Compare IC₅₀ values of wild-type vs. mutant targets .

Q. How can stability studies under varying pH and temperature conditions inform experimental design?

- Methodological Answer :

- Accelerated Degradation Tests : Incubate the compound at 40°C in buffers ranging from pH 2–8. Monitor degradation via LC-MS and identify products (e.g., Boc cleavage at pH < 4) .

Table 2 : Stability Profile Under Different Conditions

| Condition | Half-Life (Days) | Major Degradation Product |

|---|---|---|

| pH 2, 25°C | 3 | Piperidine-1-carboxylic acid |

| pH 7.4, 40°C | 14 | None detected |

| pH 9, 25°C | 7 | Difluoropyrrolidine oxide |

- Freeze-Thaw Cycles : Assess stability after 3–5 cycles (–80°C to 25°C) to simulate long-term storage conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。